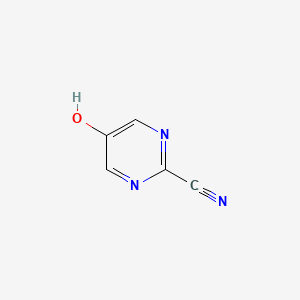

5-Hydroxypyrimidine-2-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZDLOQYHSUCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663884 | |

| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345642-86-6 | |

| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Hydroxypyrimidine 2 Carbonitrile and Its Derivatives

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core Incorporating Carbonitrile Functionality

De novo synthesis, the construction of complex molecules from simple precursors, is a fundamental strategy for creating the pyrimidine ring system. This approach allows for the precise placement of functional groups, such as the vital carbonitrile and hydroxyl moieties. Various methods have been developed that involve the condensation of three-carbon units with compounds containing an amide structure, often under alkaline conditions, to form the heterocyclic pyrimidine core .

Multi-Step Synthesis Pathways for 5-Hydroxypyrimidine-2-carbonitrile Analogues

The synthesis of this compound and its analogues is typically achieved through carefully designed multi-step sequences. These pathways provide the flexibility to introduce a variety of substituents onto the pyrimidine ring, allowing for the creation of a diverse library of compounds. A common strategy involves the construction of a substituted pyrimidine ring followed by functional group interconversions to yield the desired product.

One documented pathway to a related compound, 5-hydroxy pyrimidine-2-carboxylic acid, highlights a typical multi-step approach. The synthesis begins with the reaction of 5-bromo-2-cyanopyrimidine with benzyl (B1604629) alcohol to form an intermediate, which is then subjected to basic conditions and subsequent acidification to yield the final product google.com. This demonstrates a recurring theme in pyrimidine synthesis: the use of protecting groups and sequential reactions to achieve the target molecular architecture. Continuous flow chemistry is also being explored to streamline these multi-step processes, enhancing efficiency and control over reaction conditions nih.govflinders.edu.ausyrris.jpbohrium.com.

Identification and Utilization of Key Synthetic Intermediates

The success of multi-step syntheses hinges on the strategic use of key intermediates. These stable, isolable compounds serve as crucial stepping stones from which the final product can be elaborated.

A pivotal intermediate in the synthesis of 5-hydroxypyrimidine (B18772) derivatives is 5-benzyloxy-2-cyanopyrimidine. The benzyl group serves as a protecting group for the hydroxyl functionality, which can be removed in a later step.

A patented method describes the synthesis of this precursor from 5-bromo-2-cyanopyrimidine and benzyl alcohol google.com. The reaction is carried out in toluene (B28343) with the addition of cesium carbonate, cuprous iodide, and 1,10-phenanthroline, heated between 80 and 110°C google.com. Once formed, the 5-benzyloxy-2-cyanopyrimidine can be hydrolyzed under basic conditions (using potassium hydroxide (B78521) or sodium hydroxide) to cleave the benzyl ether and hydrolyze the nitrile, followed by acidification to yield 5-hydroxy pyrimidine-2-carboxylic acid google.com. A similar debenzylation step using palladium on carbon (Pd/C) under a hydrogen atmosphere is also a common method to remove the benzyl protecting group to reveal the hydroxyl group chemicalbook.com.

Table 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

| Reactants | Reagents/Catalysts | Solvent | Temperature | Product |

|---|

Achieving regioselectivity—the ability to functionalize a specific position on the pyrimidine ring—is critical for synthesizing complex derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, but controlling the position of attack can be challenging researchgate.net.

One effective strategy for achieving regioselective functionalization is through directed magnesiation. Using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to selectively deprotonate specific positions on the pyrimidine ring, creating a magnesium-based intermediate nih.gov. This intermediate can then react with a variety of electrophiles to introduce functional groups at the desired location with high precision. This method allows for successive functionalizations, enabling the synthesis of highly substituted pyrimidine derivatives in good to excellent yields nih.gov.

Catalytic Systems in Pyrimidine-5-carbonitrile Synthesis

Catalysis offers a powerful tool to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of pyrimidine-5-carbonitrile synthesis, various catalytic systems have been developed to facilitate key bond-forming reactions. These range from traditional acid or base catalysis to more advanced organocatalysts and heterogeneous catalysts mdpi.comeurekaselect.com.

Development and Application of Biowaste-Derived Catalysts

A significant advancement in sustainable chemistry is the development of catalysts derived from biowaste. These catalysts are not only eco-friendly and reusable but also highly efficient.

One such innovative catalyst has been developed from bone char, a waste product of the food industry nih.govresearchgate.net. The bone char is modified with chlorosulfonic acid to create a robust Brønsted solid acid catalyst nih.gov. This material has been successfully employed in the synthesis of pyrimidine-5-carbonitrile derivatives nih.govresearchgate.net. The general procedure involves a one-pot reaction of an aldehyde, urea (B33335) or thiourea (B124793), and malononitrile (B47326) in the presence of the bone char-based catalyst under solvent-free conditions at 80°C nih.gov. The catalyst's performance is attributed to its unique properties, including the presence of calcium phosphate (B84403) and graphitic carbon nih.govresearchgate.net.

Table 2: Performance of Biowaste-Derived Catalyst

| Catalyst | Source | Application | Key Advantages |

|---|

The mechanism involves the catalyst activating the aldehyde, which then undergoes a Knoevenagel condensation with malononitrile. This is followed by a Michael addition of urea/thiourea and subsequent cyclization to form the pyrimidine ring nih.gov. Characterization techniques such as FT-IR, SEM, TEM, and XRD have confirmed the properties of the catalyst, which can be reused multiple times without a significant drop in efficiency nih.govresearchgate.net.

Implementation of Green Chemistry Principles in Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidine-5-carbonitrile derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.in These principles focus on preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. acs.orgyoutube.com

Key green approaches in pyrimidine synthesis include:

Use of Safer Solvents: Traditional syntheses often rely on hazardous organic solvents. Green alternatives involve using water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inkthmcollege.ac.in For instance, the synthesis of pyrimidine-5-carbonitriles has been successfully achieved in water using catalysts like p-dodecylbenzenesulfonic acid (DBSA), which offers high yields and an environmentally benign process. researchgate.net

Catalysis: Utilizing catalysts, especially reusable ones, is a cornerstone of green chemistry as they reduce the need for stoichiometric reagents and can lead to milder reaction conditions. acs.org A robust, biowaste-derived bone char-Bronsted solid acid catalyst has been developed for the efficient, solvent-free synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This heterogeneous catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov

Energy Efficiency: Synthetic methods are being designed to be more energy-efficient, often by operating at ambient temperature and pressure or by using alternative energy sources like microwave or ultrasound irradiation. rasayanjournal.co.inacs.org

Renewable Feedstocks: A long-term goal is the use of renewable raw materials instead of depleting fossil fuels. acs.org Sustainable syntheses are being explored where building blocks like alcohols, which can be derived from biomass, are used to construct the pyrimidine ring. figshare.comfigshare.com

These strategies not only reduce the environmental footprint of chemical processes but also often lead to economic benefits through reduced waste disposal costs, lower energy consumption, and simplified purification procedures. rasayanjournal.co.in

Multicomponent Reaction (MCR) Approaches for Pyrimidine-5-carbonitrile Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach aligns with green chemistry principles by improving atom economy, reducing reaction steps, and minimizing waste. rasayanjournal.co.in MCRs are particularly well-suited for creating libraries of structurally diverse compounds for drug discovery. researchgate.net

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, and variations of this reaction are widely employed to produce pyrimidine-5-carbonitrile derivatives. researchgate.net A common strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a urea or thiourea derivative. kthmcollege.ac.innih.gov This method provides a direct and efficient route to highly functionalized pyrimidines. The use of catalysts like ammonium (B1175870) chloride under solvent-free conditions further enhances the efficiency and environmental friendliness of the process. kthmcollege.ac.in

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aryl Aldehyde, Malononitrile, 3-Amino-1,2,4-triazole | NaOH, Ethanol, Ultrasonic Irradiation | 5-Amino-7-aryl-7,8-dihydro- kthmcollege.ac.innih.govekb.egtriazolo[4,3-a]-pyrimidine-6-carbonitriles | nih.gov |

| Aromatic Aldehyde, Malononitrile, Urea/Thiourea | Ammonium Chloride, Solvent-free, 110°C | Pyrimidine-5-carbonitrile | kthmcollege.ac.in |

| Aldehyde, p-chlorobenzoylacetonitrile, Substituted Urea | DBSA, Water, Room Temperature | Pyrimidine-5-carbonitrile | researchgate.net |

| Aldehyde, Malononitrile, Urea/Thiourea | Bone char-nPrN-SO3H, Solvent-free, 80°C | Pyrimidine-5-carbonitrile | nih.gov |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave irradiation has become a popular non-conventional energy source in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. asianpubs.orgsemanticscholar.org This rapid heating can also lead to increased product yields and higher purity compared to conventional heating methods. rasayanjournal.co.in

In the context of pyrimidine synthesis, microwave-assisted protocols have been successfully applied. For example, the synthesis of substituted pyrimidine derivatives has been achieved by reacting chalcones with active aldehydes in a microwave oven. asianpubs.org This technique is particularly beneficial for MCRs, where the rapid heating can efficiently drive the multiple bond-forming events required to assemble the pyrimidine core. semanticscholar.org The combination of MCR principles with microwave assistance represents a highly efficient and rapid method for generating libraries of pyrimidine-5-carbonitrile derivatives for biological screening.

One-Pot Reaction Strategies for Enhanced Synthetic Efficiency

One-pot reactions, where sequential reactions are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of synthetic efficiency. kthmcollege.ac.in This approach saves time, reduces the use of solvents for purification, and minimizes material loss. MCRs are inherently one-pot processes. researchgate.netnih.gov

The synthesis of pyrimidine-5-carbonitrile and its derivatives is frequently accomplished using one-pot, three-component strategies. kthmcollege.ac.inresearchgate.net For instance, pyrimidine-5-carbonitriles can be synthesized in a single step by condensing various substituted benzaldehydes, malononitrile, and urea/thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions. kthmcollege.ac.in Another efficient one-pot method utilizes p-dodecylbenzenesulfonic acid (DBSA) as a catalyst in water, providing high yields under eco-friendly conditions. researchgate.net These strategies exemplify how one-pot methodologies streamline the synthesis of complex heterocyclic systems.

| Strategy | Key Features | Advantages | Reference |

| Three-component reaction | Aromatic aldehyde, malononitrile, urea/thiourea | Simple, quick, eco-friendly, solvent-free | kthmcollege.ac.in |

| DBSA-catalyzed condensation | Aromatic aldehydes, p-chlorobenzoylacetonitrile, urea | Environmentally benign, short reaction time, high yield | researchgate.net |

| Base-catalyzed cyclocondensation | 3-amino-1,2,4-triazole, malononitrile, aryl aldehydes | Short reaction times, good yields, operational simplicity | nih.gov |

Functionalization and Derivatization Strategies via Nucleophilic and Condensation Reactions

The pyrimidine core can be further modified to introduce diverse functional groups, which is crucial for tuning its biological and chemical properties. Nucleophilic substitution and condensation reactions are primary methods for achieving this derivatization.

Synthesis of Hydrazinyl-Pyrimidine-5-carbonitrile Derivatives

Hydrazinyl-pyrimidine-5-carbonitrile derivatives are important intermediates for creating more complex molecules, often through condensation reactions. nih.gov These compounds are typically synthesized via nucleophilic substitution of a suitable leaving group on the pyrimidine ring, such as a chloro or methylthio group, with hydrazine (B178648) hydrate (B1144303). ekb.eg For example, 2-(methylthio)-pyrimidine-5-carbonitrile reacts with hydrazine hydrate to yield the corresponding hydrazino derivative. ekb.eg

Once formed, the hydrazino group can be readily reacted with aldehydes or ketones to form hydrazones, further expanding the molecular diversity of the pyrimidine-5-carbonitrile scaffold. nih.gov This two-step process of nucleophilic substitution followed by condensation is a versatile strategy for synthesizing a wide range of biologically active compounds. nih.govwjpr.net

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine-Carbonitrile Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups (such as the nitrile group and the ring nitrogen atoms in pyrimidine) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

Spectroscopic and Advanced Structural Elucidation in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of a molecule. For 5-Hydroxypyrimidine-2-carbonitrile, both proton (¹H) and carbon-¹³ (¹³C) NMR studies are essential to assign the chemical environment of each atom within the structure.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the hydroxyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The two protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns would provide critical information about their relative positions on the ring. The hydroxyl proton, being attached to an electronegative oxygen atom, is also expected to have a characteristic chemical shift, which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4/H-6 | 8.5 - 9.0 | Singlet |

Note: Actual experimental values may vary based on solvent and instrument parameters.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon backbone of this compound. The spectrum will display individual peaks for each unique carbon atom in the molecule. The carbonitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyrimidine ring will resonate in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the hydroxyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (attached to CN) | 140 - 150 |

| C4/C6 | 155 - 165 |

| C5 (attached to OH) | 160 - 170 |

Note: Actual experimental values may vary based on solvent and instrument parameters.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound (C₅H₃N₃O). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for the [M+H]⁺ ion is 122.03489 Da. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 122.03489 |

| [M+Na]⁺ | 144.01683 |

Data sourced from PubChem. uni.lu

Analysis of the fragmentation patterns in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart under ionization.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Nitrile, Hydroxyl, Amine)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A sharp, intense peak in the region of 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group stretching vibration. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1500-1650 cm⁻¹ region.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C≡N stretch (nitrile) | 2220 - 2260 (sharp, intense) |

Chromatographic Methods for Reaction Monitoring, Purity Assessment, and Isolation

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions, assessing the purity of the final product, and for the isolation of the target compound from reaction mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) are commonly employed. For a polar compound like this compound, reverse-phase HPLC would be a suitable method for purity analysis, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Computational and Theoretical Investigations of 5 Hydroxypyrimidine 2 Carbonitrile Analogues

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules. elsevierpure.com These methods have been applied to hydroxypyrimidine systems to understand their fundamental chemical characteristics.

Tautomeric Equilibrium Studies in Hydroxypyrimidine Systems

Hydroxypyrimidine systems, like the related hydroxypyridines, can exist in different tautomeric forms, most commonly the enol and keto forms. researchgate.netnih.govresearchgate.net The position of this equilibrium is crucial as it can significantly affect the molecule's chemical reactivity and biological function.

Theoretical studies on systems like 2-hydroxypyridine (B17775) have shown that the relative stability of tautomers can be influenced by factors such as the solvent and the presence of substituents. nih.govchemrxiv.org For instance, in the gas phase, the hydroxy (enol) form is often favored, while in solution, the equilibrium can shift towards the oxo (keto) form. researchgate.net Computational methods, including DFT and ab initio calculations, have been employed to predict the relative stabilities and tautomerization energies, although achieving quantitative agreement with experimental data can be challenging. chemrxiv.org

The tautomeric equilibrium in hydroxypyridines, a model system, is sensitive to the solvent environment. Apolar solvents tend to favor the enol form, while polar solvents can stabilize zwitterionic keto forms. nih.govresearchgate.net This highlights the importance of considering the surrounding medium in theoretical models.

Table 1: Theoretical Tautomer Stability in Hydroxypyridine Systems

| System | Method | Phase | Most Stable Tautomer | Reference |

| 2-Hydroxypyridine/2-Pyridone | DFT, ab initio | Gas | 2-Hydroxypyridine (enol) | chemrxiv.org |

| 3-Hydroxypyridine | RIXS | Aqueous | 1:1 mixture of enol and keto | nih.gov |

| 4-Hydroxypyrimidine | MP2/6-311++G(d,p) | Gas | Hydroxy form favored | researchgate.net |

| 4-Hydroxypyrimidine | B3LYP/6-311++G(d,p) | Gas | Pyrimidin-4-one form favored | researchgate.net |

This table is generated based on available data for related hydroxypyridine and hydroxypyrimidine systems to illustrate the principles of tautomeric equilibrium studies.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding a molecule's reactivity and its interactions with biological targets. researchgate.netresearchgate.netrsc.org DFT calculations are commonly used to determine the energies and distributions of these orbitals.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and their gap are critical in determining the electronic properties and reactivity of a molecule. nih.gov For instance, a smaller HOMO-LUMO gap can indicate higher reactivity. The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

In the context of drug design, understanding the frontier molecular orbitals of pyrimidine (B1678525) derivatives can help in predicting their interaction with protein targets. researchgate.netnih.gov For example, the electronic density distribution in the HOMO and LUMO can indicate which parts of the molecule are likely to participate in charge transfer interactions with amino acid residues in a binding site.

Molecular Dynamics (MD) Simulations and Enzyme-Substrate Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic view of how molecules like 5-hydroxypyrimidine-2-carbonitrile and its analogues might interact with biological macromolecules, such as enzymes. nih.gov These simulations can reveal the binding modes and key interactions that are crucial for biological activity.

Ligand Binding Site Analysis (e.g., Quinone Binding Pocket of D1 Protein)

The quinone binding pocket of proteins, such as in photosystem II (D1 protein) and respiratory complex I, is a common target for inhibitors. nih.govnih.gov Pyrimidine derivatives have been investigated as potential inhibitors that bind to these sites.

Ligand binding site analysis involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). youtube.com For pyrimidine-based inhibitors, the pyrimidine core often acts as a scaffold that can form key hydrogen bonds with the protein backbone, a common feature in kinase inhibitors. acs.org Computational docking and MD simulations can predict the preferred binding pose of a ligand within the active site and estimate the binding affinity. nih.govnih.gov

Computational Approaches for Enzyme Mechanism Elucidation (e.g., ONIOM, QM/MM)

To understand how an enzyme catalyzes a reaction involving a substrate like a pyrimidine derivative, more advanced computational methods are often necessary. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for this purpose. nih.gov

In a QM/MM simulation, the region of the system where bond breaking and forming occurs (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. nih.govsci-hub.rursc.org This approach allows for the study of reaction mechanisms and the calculation of activation energies, providing detailed insights that are often inaccessible to purely experimental methods. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a specific implementation of this layered approach. sigmaaldrich.com

These methods have been used to study the mechanisms of various enzymes, including those that process pyrimidine nucleosides, revealing the roles of specific amino acid residues and the effects of substrate protonation on the reaction pathway. sci-hub.ru

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used in drug discovery to predict the activity of new, unsynthesized molecules. juniperpublishers.comgsconlinepress.com

For pyrimidine derivatives, QSAR studies can identify the key structural features (descriptors) that are correlated with a specific biological activity, such as anticancer or anti-inflammatory effects. nih.govresearchgate.net These descriptors can be related to steric, electronic, or hydrophobic properties of the molecules.

A 3D-QSAR model, for example, can map out regions in 3D space around the aligned molecules where certain properties (e.g., positive electrostatic potential, steric bulk) are predicted to enhance or diminish biological activity. nih.gov This information is invaluable for the rational design of more potent and selective analogues of this compound. The development of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors is an example of where such computational approaches have been successfully applied. nih.gov

Anti-Microbial Activity Studies

The antimicrobial potential of this compound derivatives has been extensively investigated, with studies reporting significant activity against a spectrum of bacteria and fungi.

Newly synthesized pyrimidine and pyrimidopyrimidine derivatives originating from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile have been assessed for their in vitro antimicrobial activity. nih.gov The evaluation was conducted against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and one Gram-negative bacterium, Escherichia coli. nih.gov Several of these synthesized compounds, when compared with the reference drug ampicillin, demonstrated strong antimicrobial effects against all the tested microorganisms. nih.gov

In another study, novel 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and tested for their antibacterial activity. nih.gov Notably, compounds with specific substitutions (R = 4-CF3, 4-OCF3, and 4-OCHF2) exhibited excellent antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive). nih.gov The zones of inhibition for these compounds ranged from 30–33 mm against these bacteria. nih.gov

Furthermore, the synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines via the Biginelli condensation has yielded compounds with good to excellent activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). mdpi.com One particular derivative, 2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile, was found to be selectively active against Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Zone of Inhibition | Reference |

|---|---|---|---|

| Pyrimidine & Pyrimidopyrimidine Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Strong antimicrobial effects | nih.gov |

| 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-2-carbohydrazide (R = 4-CF3, 4-OCF3, 4-OCHF2) | Escherichia coli, Staphylococcus aureus | 30–33 mm | nih.gov |

| 2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile | Gram-positive bacteria | Selectively active | mdpi.com |

The antifungal properties of this compound derivatives have also been a subject of research. A series of novel pyrimidine and pyrimidopyrimidine analogs were tested against two fungal species, Candida albicans and Aspergillus flavus. nih.gov The results, when compared with the reference drug clotrimazole, indicated that several of the synthesized compounds exhibited excellent antimicrobial activities. nih.gov

In a different study focused on agrochemical applications, three series of new pyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi. mdpi.com The findings revealed that most of the synthesized compounds possessed fungicidal activities, with some being more potent than the control fungicides. mdpi.com Another study synthesized seventeen novel pyrimidine derivatives containing an amide moiety and tested their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated superior antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to pyrimethanil's 85.1%. frontiersin.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Pathogen | Activity/Inhibition Rate | Reference |

|---|---|---|---|

| Pyrimidine & Pyrimidopyrimidine Analogs | Candida albicans, Aspergillus flavus | Excellent antimicrobial activities | nih.gov |

| Various Pyrimidine Derivatives | 14 Phytopathogenic fungi | Potent fungicidal activities | mdpi.com |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% inhibition | frontiersin.org |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% inhibition | frontiersin.org |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these derivatives. For the 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives, it was observed that the nature of the substituent 'R' significantly influenced antibacterial activity. nih.gov Scaffolds with R = 4-CF3, 4-OCF3, and 4-OCHF2 showed excellent activity, while those with R = 4-F, 2-CF3, and 3-CF3 displayed good activity, and R = 2,4-difluoro and 3,4-difluoro resulted in moderate activity. nih.gov

In the study of quinolinequinones, SAR analysis indicated a correlation between the presence and position of an ester group and antibacterial profiles against Gram-positive bacteria. mdpi.com The presence of an ester group, particularly at the para position, was found to enhance antibacterial activity. mdpi.com For peptoids, which are mimics of antimicrobial peptides, SAR studies have shown that factors like chain length, hydrophobicity, cationic character, and amphipathicity are key to their effectiveness. mdpi.com Generally, longer chain lengths and cyclization tend to improve antimicrobial activity. mdpi.com

Anti-Inflammatory Potential and Mechanistic Insights

Derivatives of this compound have also been identified as promising anti-inflammatory agents, primarily through their interaction with cyclooxygenase (COX) enzymes and modulation of inflammatory mediators.

Several studies have focused on the design and synthesis of pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors. Two new series of 1,3,4-oxadiazole (B1194373) and coumarin (B35378) derivatives based on a pyrimidine-5-carbonitrile scaffold were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.govresearchgate.net A number of these compounds were identified as potent and selective inhibitors of COX-2, with IC50 values ranging from 0.041-0.081 μM and selectivity indices between 139.74 and 321.95. nih.gov

Another study investigated pyrimidine derivatives for their effects on COX-1 and COX-2 activity. nih.govmdpi.com Among the tested compounds, two showed high selectivity towards COX-2, surpassing the performance of piroxicam (B610120) and achieving results comparable to meloxicam. nih.gov Similarly, newly synthesized pyrimidine-5-carbonitriles were evaluated for their COX-2 inhibitory activities, with some derivatives demonstrating potent activity at minimal concentrations, with IC50 values in the submicromolar range. mdpi.com The most active of these compounds had COX-2 inhibition percentages and IC50 values nearly equal to Celecoxib. mdpi.com

Table 3: COX-2 Inhibition by this compound Derivatives

| Compound Series | Potency (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 1,3,4-oxadiazole and coumarin derivatives | 0.041-0.081 μM | 139.74-321.95 | nih.gov |

| Pyrimidine derivatives L1 and L2 | Comparable to meloxicam | High selectivity towards COX-2 | nih.gov |

| Pyrimidine-5-carbonitriles 3b, 5b, and 5d | Nearly equal to Celecoxib | Potent and selective | mdpi.com |

The anti-inflammatory effects of these compounds extend to the modulation of key inflammatory mediators. Prostaglandin E2 (PGE2) is a key product of the COX pathway and a significant mediator of inflammation. nih.gov Studies have shown that PGE2 can modulate the production of other inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov Specifically, PGE2 has been found to rapidly reduce TNF-α mRNA levels in macrophages, indicating a down-regulatory effect on this pro-inflammatory cytokine. nih.gov

Furthermore, research into novel inhibitors has explored the dual targeting of inducible nitric oxide synthase (iNOS) and PGE2. A series of disubstituted 1,3,4-oxadiazoles and their cyclized 1,2,4-triazole (B32235) derivatives were synthesized and tested for their ability to inhibit nitric oxide (NO) and PGE2 release. researchgate.net All of the compounds were found to reduce lipopolysaccharide (LPS)-induced nitrite (B80452) production in a concentration-dependent manner, indicating an inhibitory effect on iNOS activity. researchgate.net

Table 4: Modulation of Inflammatory Mediators

| Compound/Mediator | Effect | Mechanism | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Reduces TNF-α mRNA levels | Down-regulation of pro-inflammatory cytokine | nih.gov |

| Disubstituted 1,3,4-oxadiazoles and 1,2,4-triazoles | Inhibit NO and PGE2 release | Reduction of LPS-induced nitrite production | researchgate.net |

Anti-Cancer and Antineoplastic Research

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential as anti-cancer and antineoplastic agents. Researchers have synthesized and evaluated numerous analogues, revealing promising activities against various cancer types through different mechanisms of action.

Cytotoxicity Profiles in Diverse Cancer Cell Lines

The anti-proliferative activity of pyrimidine-5-carbonitrile derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies consistently demonstrate the potent cytotoxic effects of these compounds.

For instance, a series of newly synthesized pyrimidine-5-carbonitrile derivatives were tested against four human tumor cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). rsc.orgnih.gov Several of these compounds exhibited moderate to potent antiproliferative activity, with some showing greater efficacy than the established EGFR inhibitor, erlotinib (B232). rsc.orgnih.gov One notable derivative, compound 11b , demonstrated IC₅₀ values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549). rsc.orgnih.gov

Another study highlighted compound 10b as having excellent activity against HepG2, A549, and MCF-7 cell lines, with IC₅₀ values of 3.56 µM, 5.85 µM, and 7.68 µM, respectively. rsc.org Similarly, research into thiopyrimidine-5-carbonitrile derivatives identified compound 4a as the most potent against the HepG2 cell line, with an IC₅₀ value of 13.18 µM. japsonline.com

Further investigations into pyrimidine derivatives linked to sulfonamide phenyl moieties also revealed significant cytotoxic activity. Compounds 3b , 5b , and 5d showed anticancer activity comparable or superior to doxorubicin (B1662922) against MCF-7, A549, A498, and HepG2 cell lines, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11b | HCT-116 (Colorectal Carcinoma) | 3.37 | rsc.orgnih.gov |

| 11b | HepG-2 (Hepatocellular Carcinoma) | 3.04 | rsc.orgnih.gov |

| 11b | MCF-7 (Breast Cancer) | 4.14 | rsc.orgnih.gov |

| 11b | A549 (Non-small Cell Lung Cancer) | 2.4 | rsc.orgnih.gov |

| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | rsc.org |

| 10b | A549 (Non-small Cell Lung Cancer) | 5.85 | rsc.org |

| 10b | MCF-7 (Breast Cancer) | 7.68 | rsc.org |

| 4a (thiopyrimidine derivative) | HepG2 (Hepatocellular Carcinoma) | 13.18 | japsonline.com |

Inhibition of Specific Oncogenic Signaling Pathways (e.g., EGFR-TK)

A primary mechanism for the anti-cancer activity of this compound derivatives is the inhibition of key oncogenic signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) pathway. mdpi.com EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and cancer. mdpi.com Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors that target the ATP-binding pocket of EGFR. rsc.orgrsc.orgmdpi.com

Research has demonstrated that these compounds can effectively inhibit both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M, which is a common resistance mutation. rsc.orgnih.gov For example, compound 11b was identified as a potent inhibitor of both EGFRWT and EGFRT790M, with IC₅₀ values of 0.09 µM and 4.03 µM, respectively. rsc.orgnih.gov Another derivative, compound 10b , also emerged as a highly potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the reference drug erlotinib (IC₅₀ = 2.83 nM). rsc.org The inhibition of EGFR phosphorylation blocks downstream signaling cascades, such as the MAPK and PI3K-Akt pathways, which are crucial for tumor cell growth and survival. mdpi.com

In addition to EGFR, other pathways have been implicated. Certain pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT axis, a critical pathway in cell survival and proliferation. nih.gov For instance, compound 7f was found to be a multi-acting inhibitor targeting PI3Kδ, PI3Kγ, and AKT-1. nih.gov Other studies have explored the role of these derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and carcinogenesis. nih.govresearchgate.net The inhibition of COX-2 can reduce tumor development and suppress metastasis. researchgate.net

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| 11b | EGFRWT | 0.09 µM | rsc.orgnih.gov |

| 11b | EGFRT790M | 4.03 µM | rsc.orgnih.gov |

| 10b | EGFR | 8.29 nM | rsc.org |

| Erlotinib (Reference) | EGFR | 2.83 nM | rsc.org |

| 7f | PI3Kδ | 6.99 µM | nih.gov |

| 7f | PI3Kγ | 4.01 µM | nih.gov |

| 7f | AKT-1 | 3.36 µM | nih.gov |

Investigation of Anti-Metastatic and Tumor Suppressing Effects

The potential of this compound derivatives to suppress tumor growth and metastasis is a critical area of ongoing research. Metastasis, the spread of cancer cells to distant organs, is a complex process and a major cause of cancer-related mortality. nih.gov

The inhibition of signaling pathways like EGFR and COX-2 by these derivatives is directly linked to anti-metastatic effects. researchgate.netmdpi.com For example, COX-2 can activate matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis. researchgate.net By inhibiting COX-2, pyrimidine derivatives can potentially thwart this process. researchgate.net

Studies on 5-hydroxypyrimidine (B18772) derivatives have shown significant inhibition of tumor growth in animal models. In one study, male C57BL/6 mice with transplanted Lewis lung epidermoid carcinoma were treated with 5-hydroxypyrimidine derivatives. nih.gov Compound SNK-578 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine chlorohydrate) at a dose of 10 mg/kg significantly inhibited tumor growth by 72.2%. nih.gov

Furthermore, the induction of apoptosis (programmed cell death) is a key tumor-suppressing mechanism of these compounds. Studies have shown that potent derivatives can arrest the cell cycle, often at the G2/M phase, and significantly increase the rate of apoptosis in cancer cells. rsc.orgnih.govresearchgate.net For example, compound 11b was found to induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. nih.gov Another compound, 5d , was shown to increase the proportion of early and late apoptotic rates in MCF-7 cells by nearly 13- and 60-fold, respectively. researchgate.net This induction of apoptosis is a direct consequence of inhibiting critical survival pathways, leading to the suppression of tumor progression.

Herbicidal Activity and Photosystem II (PSII) Inhibition Mechanisms

In the field of agrochemicals, derivatives of this compound have been investigated for their herbicidal properties. This research often involves modifying existing herbicides to discover more active or selective compounds.

Development of Bromoxynil (B128292) Analogues and Evaluation of Herbicidal Qualities

One area of focus has been the development of analogues of bromoxynil, a registered Photosystem II (PSII) inhibitor used for controlling broadleaf weeds. nih.govresearchgate.net As part of a strategy to create improved herbicides, a novel pyrimidine analogue, 4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile sodium salt, was synthesized. nih.govresearchgate.netsemanticscholar.org

Molecular Docking Simulations for PSII Binding Affinity and Efficacy

The primary mode of action for bromoxynil and its analogues is the inhibition of Photosystem II (PSII), a crucial component of the photosynthetic electron transport chain in plants. unl.edulsuagcenter.comucanr.edu These herbicides function by binding to the D1 protein within the PSII complex, specifically at the quinone binding (QB) site. unl.edunih.gov This binding blocks the transfer of electrons to plastoquinone, interrupting the production of ATP and NADPH needed for the plant to survive. unl.edu The blockage ultimately leads to oxidative stress and rapid cellular damage, causing the plant to die. unl.eduumn.edu

To understand the variations in herbicidal efficacy among bromoxynil and its analogues, molecular docking simulations have been employed. nih.govsemanticscholar.org These computational studies investigate how the different molecules bind within the QB pocket of the D1 protein. nih.gov The simulations indicated that a more potent pyridine (B92270) analogue of bromoxynil may form a stronger hydrogen bond within the binding pocket than the original bromoxynil, potentially explaining its enhanced activity. nih.govsemanticscholar.org Although the pyrimidine analogue showed lower efficacy, such docking studies are crucial for elucidating the specific molecular interactions—like hydrogen bonds with key amino acid residues such as His215—that determine the binding affinity and inhibitory effectiveness of a potential herbicide. nih.govnih.gov

An exploration into the diverse biological activities of this compound derivatives reveals a broad spectrum of therapeutic potential being investigated in pharmacological and agro-chemical research. Beyond their more established applications, these compounds are at the forefront of several emerging areas of study, demonstrating significant promise in a variety of health domains.

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

5-Hydroxypyrimidine-2-carbonitrile is recognized as a key heterocyclic building block in organic synthesis. bldpharm.com Its structural features allow for a variety of chemical transformations, enabling the construction of more complex molecules. The strategic placement of its functional groups provides chemists with multiple reaction pathways to explore.

The primary role of this compound in synthesis is as a crucial intermediate for creating novel chemical entities with significant biological potential. Research has demonstrated its utility in building molecules designed to interact with specific biological targets.

A significant application is its use as an important intermediate in the preparation of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. google.com DGAT1 inhibitors are investigated for their potential in treating obesity and related metabolic disorders. google.com The synthesis of 5-hydroxy pyrimidine-2-carboxylic acid, a direct precursor to these inhibitors, originates from precursors like 5-bromo-2-cyanopyrimidine, highlighting the importance of the pyrimidine-carbonitrile framework in accessing these therapeutic agents. google.comgoogle.com

While direct syntheses from this compound are specific, the broader pyrimidine-5-carbonitrile scaffold is a cornerstone in developing compounds with diverse functionalities. Studies on related structures show the creation of:

Anticancer Agents: Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of EGFRWT and COX-2, which are key targets in cancer therapy. nih.gov Some of these compounds have shown potent activity against colon cancer cell lines. nih.gov

Anti-inflammatory Drugs: By targeting COX-1/COX-2 enzymes, pyrimidine-5-carbonitrile hybrids have been developed as new anti-inflammatory agents. nih.gov

Antimicrobial Compounds: Newly substituted 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess potential antimicrobial activities. ekb.eg

These examples underscore the versatility of the pyrimidine-5-carbonitrile core, a category to which this compound belongs, in generating a library of bioactive molecules.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 345642-86-6 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₅H₃N₃O | bldpharm.comuni.lu |

| Molecular Weight | 121.10 g/mol | bldpharm.com |

| Monoisotopic Mass | 121.02761 Da | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.comsigmaaldrich.com |

The synthesis of molecules based on the pyrimidine (B1678525) framework is an active area of research, leading to the development of novel and efficient synthetic methods. A patented two-step method to produce 5-hydroxy pyrimidine-2-carboxylic acid involves the initial reaction of 5-bromo-2-cyanopyrimidine with benzyl (B1604629) alcohol to form 5-benzyloxy-2-cyanopyrimidine, followed by hydrolysis under basic conditions and acidification to yield the final product. google.comgoogle.com This route is noted for its high yields, with the first and second steps achieving 90% and 67% yield, respectively. google.comgoogle.com

More recently, green chemistry principles have been applied to the synthesis of pyrimidine-5-carbonitrile derivatives. One innovative approach utilizes a one-pot, three-component condensation reaction involving aromatic aldehydes, malononitrile (B47326), and urea (B33335) or thiourea (B124793). nih.gov This reaction is facilitated by a reusable and eco-friendly solid acid biocatalyst derived from bone char. nih.gov This method is highly efficient, offering excellent yields in very short reaction times under solvent-free conditions, representing a significant advancement over traditional heating methods. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclodehydration and tautomerization to form the final pyrimidine-5-carbonitrile product. nih.gov

Table 2: Overview of Synthetic Methodologies for Pyrimidine Derivatives

| Method | Description | Key Features | Source |

|---|---|---|---|

| Two-Step Synthesis of 5-hydroxy pyrimidine-2-carboxylic acid | A sequential process starting from 5-bromo-2-cyanopyrimidine to create an important DGAT1 inhibitor intermediate. | Few reaction steps, high yields (90% and 67%). | google.comgoogle.com |

| One-Pot, Three-Component Green Synthesis | Condensation of an aldehyde, malononitrile, and urea/thiourea using a bone char-based nanocatalyst. | Eco-friendly, solvent-free, fast reaction times, reusable catalyst. | nih.gov |

Potential in the Creation of Advanced Materials with Specific Properties

Beyond its applications in medicinal chemistry, this compound is categorized as a material building block, suggesting its potential for use in materials science. bldpharm.com The compound's distinct functional groups—the pyrimidine ring, hydroxyl group, and nitrile group—offer reactive sites for polymerization or for acting as ligands in the formation of metal-organic frameworks (MOFs) or coordination polymers.

While specific examples of this compound being integrated into advanced materials are not yet widely detailed in the literature, its chemical nature suggests possibilities for creating functional materials. The hydroxyl and nitrile groups could be modified to create monomers for specialty polymers with tailored thermal or optical properties. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate with metal ions, opening the door to designing novel catalysts, sensors, or electronic materials. Its classification as a building block for materials science points toward an emerging area of research where its unique properties can be harnessed for diverse industrial applications. bldpharm.com

Future Perspectives and Research Challenges for 5 Hydroxypyrimidine 2 Carbonitrile

Advancements in Asymmetric Synthesis for Enantiomerically Pure Derivatives

A significant frontier in the study of chiral molecules is the development of asymmetric synthesis methods to produce enantiomerically pure compounds. Many biologically active molecules are chiral, and their different enantiomers can exhibit vastly different pharmacological and toxicological profiles. While the synthesis of various pyrimidine (B1678525) derivatives has been explored, the asymmetric synthesis of 5-Hydroxypyrimidine-2-carbonitrile to yield specific stereoisomers remains an uncharted territory. rsc.orgmdpi.com

Future research must focus on developing stereoselective synthetic routes. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the pyrimidine ring or subsequent modifications. acs.org The successful resolution of racemic mixtures of some chiral azacalix nih.govpyrimidines using techniques like chiral High-Performance Liquid Chromatography (HPLC) suggests that similar separation methods could be explored for derivatives of this compound. acs.orgregistech.com The challenge lies in identifying suitable chiral stationary phases and optimizing chromatographic conditions for efficient separation. nih.gov Overcoming this hurdle is critical, as the evaluation of the biological activity of individual enantiomers is essential to understand their specific interactions with biological targets.

Integration of High-Throughput Screening Methodologies for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govelsevierpure.com While some pyrimidine-5-carbonitrile derivatives have been screened for specific activities like anticancer and cyclooxygenase-2 (COX-2) inhibition, a comprehensive HTS campaign on this compound itself to uncover novel biological activities has not been reported. mdpi.comnih.govresearchgate.net

The future direction in this area involves the inclusion of this compound and a library of its analogs in diverse HTS assays. These assays should span a wide range of biological targets, including enzymes, receptors, and ion channels, to identify unexpected therapeutic potentials. nih.gov The structural alerts and known activities of related pyrimidine derivatives can guide the selection of initial screening panels. nih.gov The primary challenge will be the synthesis of a sufficiently diverse library of derivatives to explore a broad chemical space around the core scaffold.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to generate new molecular entities with high predicted potency and favorable pharmacokinetic profiles. While ML has been applied to optimize the synthesis of pyrimidines and to develop prognostic signatures based on pyrimidine metabolism, its application for the de novo design of this compound analogs is a key future opportunity. nih.govnih.govresearchgate.net

Development of Sustainable and Scalable Production Methods for Research and Industrial Applications

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.comnih.govbenthamdirect.com For this compound to be a viable candidate for further research and potential commercialization, the development of sustainable and scalable production methods is paramount. Current synthetic routes for many pyrimidine derivatives often involve harsh reagents and solvents. rasayanjournal.co.in

Future research should focus on developing eco-friendly synthetic pathways for this compound. This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and energy-efficient processes like microwave-assisted synthesis. nih.gov The scalability of these green methods from laboratory to industrial production is a significant challenge. mdpi.orgresearchgate.netfigshare.com Ensuring high yields, purity, and cost-effectiveness at a larger scale will require substantial process optimization and engineering.

Elucidation of Deeper Mechanistic Insights into Molecular and Cellular Interactions

Understanding the precise molecular and cellular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. While some pyrimidine-5-carbonitrile derivatives have shown activity against cancer cell lines and specific enzymes like COX-2 and VEGFR-2, the detailed molecular interactions of this compound are largely unknown. nih.govresearchgate.netnih.gov

Future investigations should employ a range of techniques to elucidate the mechanism of action of this compound. This includes in silico docking studies to predict potential binding targets, followed by experimental validation through biochemical and cellular assays. mdpi.comresearchgate.netresearchgate.net Techniques such as X-ray crystallography could provide atomic-level details of the compound's interaction with its target proteins. The challenge will be to identify the primary biological targets of this compound and to unravel the complex downstream signaling pathways it modulates.

Below is a table summarizing the reported biological activities of some pyrimidine-5-carbonitrile derivatives, which can guide future mechanistic studies for this compound.

| Compound Class | Biological Target/Activity | Reported IC50/EC50 Values | Reference |

| Pyrimidine-5-carbonitrile derivatives | Anticancer (Colo 205 cells) | 1.66 - 1.83 µM | nih.gov |

| Pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | Submicromolar range | mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | Anticancer (HCT-116, MCF-7) | 1.14 - 10.33 µM | nih.gov |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 Inhibition | 0.53 - 0.61 µM | nih.gov |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Antibacterial (Gram-positive) | Marked activity | nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 5-hydroxypyrimidine-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer : this compound can be synthesized via multicomponent cyclocondensation reactions. For example, a thermal aqueous three-component approach involving aldehydes, thiourea, and malononitrile derivatives has been reported to yield pyrimidinecarbonitriles under controlled heating (60–100°C). Adjusting pH (neutral to mildly acidic) and solvent systems (e.g., water or ethanol) improves cyclization efficiency . Alternatively, nucleophilic aromatic substitution (SNAr) reactions using methylthio precursors (e.g., 4-amino-6-aryl-2-methylthiopyrimidine-5-carbonitriles) with amines under reflux in polar aprotic solvents (DMSO, DMF) can introduce functional groups at the 2-position . Key factors affecting yield include temperature, solvent polarity, and stoichiometry of reagents.

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

Methodological Answer :

- IR Spectroscopy : Confirm the presence of nitrile (CN) stretches at ~2212 cm⁻¹ and hydroxyl (OH) bands at ~3300–3500 cm⁻¹.

- NMR : The nitrile carbon appears at δ ~115–118 ppm in NMR, while aromatic protons in pyrimidine rings resonate at δ ~7.3–8.4 ppm in NMR. For substituted derivatives, coupling patterns (e.g., singlet for symmetric substituents) and integration ratios aid in assigning positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for 4-amino-2-phenyl-6-thienyl derivatives) and fragmentation patterns (e.g., loss of CN or NH₂ groups) confirm molecular weight and functional group stability .

Q. What are common impurities in this compound synthesis, and how are they resolved?

Methodological Answer : Impurities often arise from incomplete cyclization (e.g., residual aldehyde intermediates) or side reactions (e.g., over-oxidation of hydroxymethyl groups). Chromatographic techniques (TLC, HPLC) with silica gel or reverse-phase columns (acetonitrile/water gradients) are used for monitoring. Recrystallization from ethanol/water mixtures (1:1 v/v) or dimethyl sulfoxide (DMSO) effectively isolates pure products .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in SNAr reactions?

Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CN) at the 4- or 6-positions activate the pyrimidine ring for SNAr by increasing electrophilicity at the 2-position. Steric hindrance from bulky substituents (e.g., aryl groups) slows reaction kinetics, necessitating higher temperatures (80–120°C) or prolonged reaction times. Computational studies (DFT calculations) can predict reactive sites by analyzing LUMO distributions . For example, 4-chlorophenyl derivatives exhibit faster amination rates compared to unsubstituted analogs due to enhanced electron deficiency .

Q. What strategies mitigate contradictory data in biological activity assays of this compound derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may stem from assay conditions (pH, solvent) or compound stability. Standardization steps include:

- Solubility Optimization : Use DMSO stock solutions (<1% v/v in aqueous buffers) to prevent aggregation.

- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates .

- Control Experiments : Include reference inhibitors (e.g., known kinase inhibitors for enzyme assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). Key steps:

Protein Preparation : Remove water molecules and add hydrogens to the crystal structure (PDB ID).

Ligand Parameterization : Assign charges (e.g., Gasteiger-Marsili) and optimize geometries (PM6 semi-empirical method).

Docking Simulations : Grid boxes centered on active sites (e.g., ATP-binding pocket) with 20–30 Å dimensions.

MM/GBSA Analysis : Calculate binding free energies to rank derivatives. For example, morpholine-substituted derivatives show enhanced H-bonding with residues like Lys68 in target enzymes .

Q. What are the challenges in scaling up the synthesis of this compound derivatives?

Methodological Answer :

- Exothermic Reactions : Control temperature during cyclization (e.g., gradual addition of reagents) to avoid runaway reactions.

- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water) or continuous flow reactors for higher throughput .

- Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to methylthio precursor) to minimize unreacted starting materials .

Data Contradiction Analysis

Q. Why do reported yields vary for this compound derivatives synthesized via similar routes?

Methodological Answer : Yield discrepancies often arise from:

- Reagent Purity : Commercial malononitrile may contain stabilizers (e.g., acetic acid) that inhibit cyclization.

- Ambient Moisture : Hydrolysis of nitrile groups in humid conditions reduces product stability.

- Catalyst Variability : Homogeneous catalysts (e.g., K₂CO₃) vs. heterogeneous alternatives (e.g., zeolites) affect reaction homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。